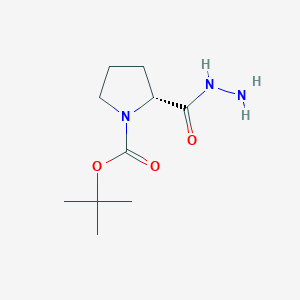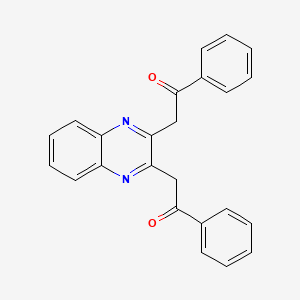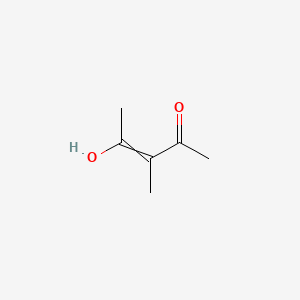![molecular formula C16H24N2O3 B12446083 2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12446083.png)
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with two methyl groups at the 3 and 5 positions, an acetamide group, and a morpholine ring. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 2-(3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. The acetamide group may contribute to the compound’s stability and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine
- 2,2’-dimorpholinyldiethyl ether
- 3-(2-morpholin-4-yl-2-oxo-ethyl)-benzothiazol-3-ium bromide
Uniqueness
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to its specific substitution pattern on the phenoxy group and the presence of both an acetamide group and a morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H24N2O3 |
|---|---|
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C16H24N2O3/c1-13-9-14(2)11-15(10-13)21-12-16(19)17-3-4-18-5-7-20-8-6-18/h9-11H,3-8,12H2,1-2H3,(H,17,19) |
Clé InChI |
DXOBJISVIDIQLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(=O)NCCN2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446005.png)
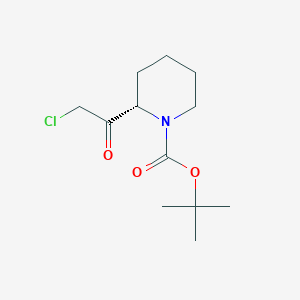
![[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine](/img/structure/B12446019.png)
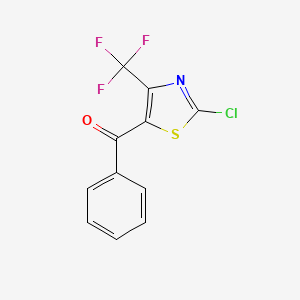




![2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid](/img/structure/B12446061.png)
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)

